![molecular formula C9H15N3O2 B1377813 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1423026-28-1](/img/structure/B1377813.png)
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of spiro[4.4]nonane , a class of compounds known for their diverse range of biological activities.
Synthesis Analysis
The synthesis of derivatives of spiro[4.4]nonane has been extensively studied . A method for the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives has been developed, based on a Diels–Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct .Molecular Structure Analysis
The molecular structure of “this compound” involves a spiro[4.4]nonane core, which is a bicyclic structure consisting of two fused four-membered rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Efficient synthesis methods have been developed for 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, showing significant antimicrobial activities. These methods enable the production of compounds with potential applications in battling microbial resistance, highlighting their relevance in pharmaceutical chemistry. The exploration of their antimicrobial properties against various strains suggests potential for developing new antimicrobials (Krolenko et al., 2015; Krolenko et al., 2016; Krolenko et al., 2017).
Antimicrobial Coatings
A novel approach to antimicrobial and detoxification applications is demonstrated through N-halamine-coated cotton, utilizing derivatives of triazaspiro[4.4]nonane for binding. This technology offers a promising pathway for creating antimicrobial textiles, showcasing a direct application in healthcare by preventing bacterial infections and offering a detoxification mechanism for hazardous substances (Ren et al., 2009).
Organic Synthesis
The compound's derivatives are used in organic synthesis, highlighting their utility in creating various bioactive molecules. This versatility in chemical reactions underscores the importance of 3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione in developing new pharmaceuticals and materials with enhanced properties (Ghochikyan et al., 2016; Huynh et al., 2017).
Pharmacological Implications
In pharmacological research, derivatives have shown promise in acting as ligands for specific receptors, suggesting potential therapeutic applications in treating various conditions, such as anemia and convulsive disorders. This highlights the compound's relevance in drug discovery and development (Váchal et al., 2012; Obniska et al., 2006).
Zukünftige Richtungen
The future directions for research on “3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” and its derivatives could involve further exploration of their potential biological activities, such as their anticonvulsant properties . Additionally, the development of more efficient and versatile synthetic methods for these compounds could be a valuable area of study .
Wirkmechanismus
Target of Action
Similar compounds have been synthesized and evaluated for their anticonvulsant properties , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
Based on its potential anticonvulsant properties , it may interact with its targets to modulate neuronal excitability and prevent the abnormal electrical discharges that lead to seizures.
Biochemical Pathways
Given its potential anticonvulsant properties , it may affect pathways related to neuronal excitability and neurotransmission.
Result of Action
Based on its potential anticonvulsant properties , it may help to reduce the frequency and severity of seizures in individuals with epilepsy.
Biochemische Analyse
Biochemical Properties
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, the compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling cascades, resulting in altered cellular responses. Additionally, the compound may affect cellular processes such as proliferation, differentiation, and apoptosis, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can induce conformational changes in the target molecules, affecting their function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes . At higher doses, toxic or adverse effects may be observed, including disruption of cellular processes and induction of apoptosis. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and levels of specific metabolites . The compound’s effects on metabolic pathways can lead to changes in energy production, biosynthesis, and degradation of biomolecules. These interactions highlight the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with other biomolecules and its overall efficacy
Eigenschaften
IUPAC Name |
3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)12-7(13)9(11-8(12)14)3-4-10-5-9/h6,10H,3-5H2,1-2H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVRTLYCOCUHJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2(CCNC2)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

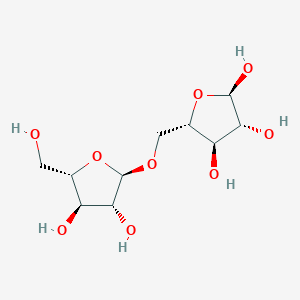
amine hydrochloride](/img/structure/B1377732.png)

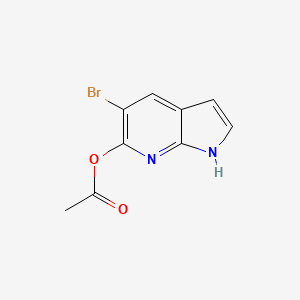
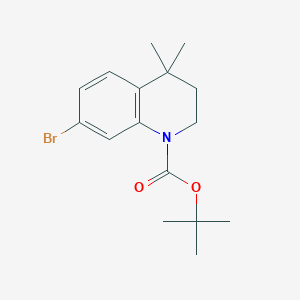


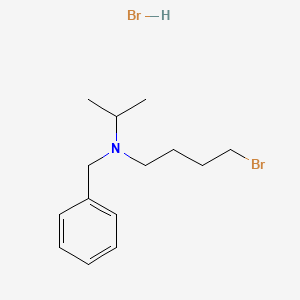
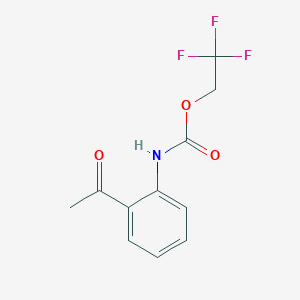
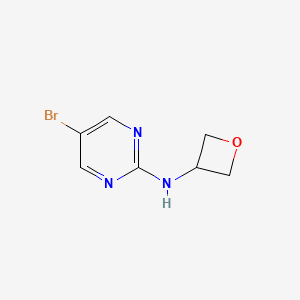

![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

